molecular formula C15H17N3O2S B4504158 2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide

2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B4504158
M. Wt: 303.4 g/mol
InChI Key: NUGGZKMANXRNQA-UHFFFAOYSA-N
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Description

2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.10414797 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Thiazole derivatives have been synthesized and evaluated for various biological activities, including antiviral, antimicrobial, and antitumor effects. For instance, the synthesis of thiazole C-nucleosides demonstrated significant antiviral activity against herpes virus, parainfluenza virus, and rhinovirus, alongside inhibiting purine nucleotide biosynthesis (Srivastava et al., 1977). Similarly, new thiophene derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety were synthesized, showing promising antimicrobial activities (Gouda et al., 2010).

Antimicrobial Evaluation

Some thiazole derivatives have been evaluated for antimicrobial properties, indicating their potential as therapeutic agents. For example, new thiazole and pyrazole derivatives exhibited significant antimicrobial activities, highlighting their potential in combating infectious diseases (Khalil et al., 2010).

Antitumor Evaluation

Thiazoloquinoline derivatives underwent synthesis and antitumor evaluation, showing high activities against several cell lines. This suggests their potential application in cancer therapy, particularly those derivatives with specific substituents contributing to their antitumor activity (Alvarez-Ibarra et al., 1997).

Properties

IUPAC Name

2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-12-7-5-11(6-8-12)16-14(20)13-9-21-15(18-13)17-10-3-1-2-4-10/h5-10,19H,1-4H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGGZKMANXRNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.